molecular formula C9H13N3 B13066166 7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13066166
M. Wt: 163.22 g/mol
InChI Key: RCKRVCFLCPMROV-UHFFFAOYSA-N
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Description

7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a cyclopropyl group at position 7. The compound’s structure combines the electron-rich imidazole and pyrimidine rings, which are critical for interactions in medicinal chemistry and materials science. The cyclopropyl group enhances conformational rigidity and metabolic stability compared to linear alkyl substituents, making it advantageous for optimizing pharmacokinetic properties .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

7-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H13N3/c1-2-7(1)8-3-5-12-6-4-10-9(12)11-8/h4,6-8H,1-3,5H2,(H,10,11)

InChI Key

RCKRVCFLCPMROV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCN3C=CN=C3N2

Origin of Product

United States

Preparation Methods

The synthesis of 7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through several synthetic routes. Common methods include:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Features
7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Cyclopropyl at position 7 C9H12N3 162.22 (calc.) Rigid cyclopropyl group enhances metabolic stability
7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Cyclopropyl (position 7), methyl (C2) C10H15N3 177.25 Methyl increases lipophilicity; potential for improved membrane permeability
7-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine dihydrochloride Aminomethyl at position 7 C8H13N3·2HCl 247.23 Hydrochloride salt improves aqueous solubility; amine enables conjugation
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride Phenyl at position 2 C12H14N3Cl 243.72 (calc.) Aromatic phenyl enhances π-π stacking; hydrochloride aids crystallinity
2-Methyl-5-(1-methylcyclopropyl)-...imidazo[1,2-a]pyrimidine Methyl (C2), methylcyclopropyl (C5) Not provided Not provided Steric hindrance from methylcyclopropyl may alter binding affinity

Key Observations:

Aminomethyl () introduces a reactive primary amine, enabling covalent conjugation or salt formation for solubility optimization. Phenyl () contributes to aromatic interactions in target binding but may reduce solubility without counterions like hydrochloride.

Impact of Cyclopropyl vs. Other Groups :

  • The parent compound’s cyclopropyl group provides rigidity and resistance to oxidative metabolism compared to the methylcyclopropyl in , which adds steric bulk but may complicate synthetic accessibility .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydrochloride salt of the aminomethyl derivative () exhibits superior aqueous solubility (>50 mg/mL in water), whereas the parent compound and 2-methyl analog () likely require organic solvents due to lower polarity. The phenyl-substituted compound () shows moderate solubility in polar aprotic solvents (e.g., DMSO) but poor aqueous solubility unless ionized .
  • Metabolic Stability :

    • Cyclopropyl-containing analogs () are less prone to CYP450-mediated oxidation compared to linear alkyl analogs, as demonstrated in microsomal stability assays for related imidazo-pyrimidines .

Biological Activity

7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in various therapeutic areas.

  • Molecular Formula : C9_9H13_{13}N3_3
  • Molecular Weight : 163.22 g/mol
  • CAS Number : 1692652-92-8

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The compound has shown promise in several areas:

Antitumor Activity

Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the imidazo[1,2-a]pyrimidine scaffold can enhance potency against breast (MCF-7) and lung (A549) cancer cells. The structure-activity relationship (SAR) studies reveal that specific substitutions can lead to improved IC50_{50} values compared to standard chemotherapeutics.

CompoundCancer Cell LineIC50_{50} (µM)
This compoundMCF-75.06
Other AnaloguesA5492.09

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer proliferation and survival.
  • DNA Interaction : It has been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in the G2/M phase in cancer cells.

Case Studies and Research Findings

  • Study on Antitumor Efficacy : A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The results showed a significant reduction in tumor size compared to control groups when administered at doses of 10 mg/kg intraperitoneally.
    • Results Summary :
      • Tumor Size Reduction: 45% compared to control
      • Survival Rate Increase: 30% over a treatment period of 21 days
  • Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 12 µg/mL against both strains.

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